N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-25-17-9-8-14-19-20-15(22(14)21-17)11-18-16(23)10-12-6-4-5-7-13(12)24-2/h4-9H,3,10-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQSTUZEIZOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC=CC=C3OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which integrates a triazolo[4,3-b]pyridazine moiety with a methoxyphenyl acetamide group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 316.32 g/mol
- Key Functional Groups :
- Triazole ring
- Pyridazine ring
- Methoxy and ethoxy substituents
This compound primarily targets the Receptor Tyrosine Kinase c-Met , which is implicated in various cellular processes including proliferation and survival of cancer cells. The compound acts as an enzyme inhibitor, potentially disrupting signaling pathways critical for tumor growth and metastasis .
Biological Activity
The biological activity of this compound has been evaluated through various assays. Key findings include:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits potent anticancer properties against several cancer cell lines. For instance:
- Enzyme Inhibition :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, although further research is required to confirm these findings.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a recent study by Arafa et al., a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, this compound exhibited superior potency compared to standard chemotherapeutics like doxorubicin . The study highlighted its mechanism involving the inhibition of key growth factor receptors that are overexpressed in tumors.
Scientific Research Applications
Structural Characteristics
This compound features a unique structure that combines a triazolo[4,3-b]pyridazine moiety with an acetamide group. The intricate architecture suggests significant pharmacological properties due to the synergistic effects of its structural components. The presence of both triazole and chromene functionalities may enhance its biological activity compared to other derivatives lacking this dual framework.
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has been shown to inhibit key kinases involved in cancer cell proliferation and survival pathways:
- c-Met and Pim-1 Kinases Inhibition : The compound's mechanism of action involves inhibiting c-Met and Pim-1 kinases, which play crucial roles in cell cycle regulation and apoptosis induction in cancer cells. This dual inhibition is not commonly observed in other triazolopyridazine derivatives, making it a unique candidate for anticancer research .
Antiviral Potential
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antiviral activities. The structural features of triazoles are known to contribute to antiviral effects by targeting viral enzymes or cellular pathways essential for viral replication . However, specific antiviral efficacy for this compound requires further investigation.
Case Study 1: Anticancer Activity Evaluation
A study evaluated various derivatives of triazolo and chromene frameworks against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents. For example:
These findings emphasize the potential of this compound as an effective anticancer agent.
Case Study 2: Mechanism-Based Approaches
Another study focused on the mechanism-based approaches for anticancer drug development highlighted the importance of targeting multiple kinases simultaneously. The findings suggested that compounds with the ability to inhibit both c-Met and Pim-1 kinases could lead to improved therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethoxy group in the target compound (logP ~2.1, estimated) provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the methoxy analog () has a lower logP (~1.5), reducing CNS penetration but improving aqueous solubility .
- Metabolic Stability : The thioether linkage in ’s compound confers resistance to oxidative metabolism, whereas the benzo[d]oxazole group in may undergo hepatic glucuronidation .
- Hydrogen-Bonding Capacity : The 2-methoxyphenyl acetamide in the target compound offers two hydrogen-bond acceptors (methoxy oxygen and carbonyl oxygen), favoring interactions with serine/threonine kinases .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, starting with precursor functionalization (e.g., introducing ethoxy and methoxyphenyl groups) followed by heterocyclic ring closure. Critical steps include:
- Nucleophilic substitution to attach the ethoxy group to the pyridazine ring.
- Amide coupling between the triazolopyridazine core and the 2-methoxyphenylacetamide moiety using carbodiimide-based reagents .
- Optimization of temperature (60–100°C) and solvents (DMF, THF) to prevent side reactions and improve yields. Characterization via NMR and HPLC ensures intermediate purity (>95%) before final coupling .
Q. Which spectroscopic techniques are most effective for structural validation?
- 1H/13C NMR : Confirms the presence of methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2), and aromatic protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 413.16) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
Q. What functional groups influence its reactivity and stability?
- The triazolopyridazine core is sensitive to oxidation, requiring inert atmospheres during synthesis .
- The acetamide group may hydrolyze under acidic/basic conditions, necessitating pH-controlled storage .
- The methoxyphenyl moiety enhances lipophilicity but reduces aqueous solubility, impacting formulation .
Q. What are the primary pharmacological targets hypothesized for this compound?
Structural analogs of triazolopyridazines are reported to inhibit kinases (e.g., p38 MAPK) and G-protein-coupled receptors (GPCRs) via interactions with the triazole ring and acetamide side chain . Target validation requires docking studies and in vitro kinase assays .
Q. What safety protocols are recommended for handling this compound?
- GHS hazards : Acute toxicity (Category 4), skin/eye irritation. Use PPE (gloves, goggles) and avoid inhalation .
- Spill management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be resolved?
Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:
- Dose-response curves to compare IC50 values under standardized conditions .
- Cellular uptake studies (e.g., LC-MS/MS) to quantify intracellular concentrations and distinguish false negatives .
Q. What strategies improve reaction yields when competing functional groups are present?
- Protective groups : Use tert-butoxycarbonyl (Boc) for amines during coupling to prevent undesired side reactions .
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance Suzuki-Miyaura cross-coupling efficiency for aryl groups .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can aqueous solubility be enhanced for in vivo studies?
- Co-solvents : Use cyclodextrins or PEG-400 to increase solubility without precipitation .
- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) for improved bioavailability .
Q. What methodologies validate target engagement in cellular models?
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze degradation products via HPLC-DAD .
- Plasma stability : Incubate with human plasma (4–24 hrs) and quantify parent compound using LC-MS .
- Light sensitivity : Store under UV/visible light (ICH Q1B guidelines) to assess photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
